1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTZHEIMFPJWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives, including 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The compound has shown significant inhibition of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 0.84 | Inhibition of TNF-α and IL-6 |
| Other Triazoles | Varies | Various mechanisms |
Antibacterial Properties
The antibacterial activity of triazoles has been well-documented. This compound exhibits promising antibacterial effects against a range of pathogens. For instance, derivatives have been reported to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antibacterial Activity Overview
Drug Discovery Applications
The compound is included in various screening libraries for drug discovery purposes, particularly within anticancer and anti-inflammatory contexts. Its structural features allow it to interact with multiple biological targets, making it a versatile candidate for further development.
Case Study: Screening Libraries
In a recent review of active compounds with anti-inflammatory activity, the inclusion of this triazole derivative was noted among other candidates that demonstrated significant bioactivity . The compound's efficacy in modulating inflammatory pathways positions it as a potential lead in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: An ethyl group instead of a methyl group, which can influence its steric properties and binding affinity.
These comparisons highlight the uniqueness of 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in terms of its specific substituents and their impact on its chemical and biological properties.
Activité Biologique
1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also referred to as G684-0047, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C18H17BrN4O2
- Molecular Weight : 401.26 g/mol
- Structure : The compound features a bromophenyl group and an ethoxyphenyl moiety, contributing to its biological properties.
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, particularly in their antifungal and anticancer properties. The specific activities of G684-0047 have been explored in several studies.
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
- Case Study : A study demonstrated that related triazole derivatives showed potent activity against Candida albicans and other non-albicans species, with minimum inhibitory concentrations (MIC) comparable to established antifungals like fluconazole . While specific data on G684-0047's antifungal activity is limited, its structural similarity to effective triazoles suggests potential efficacy.
Anticancer Activity
Triazoles have also been recognized for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- In Vitro Studies : Research on similar triazole compounds has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers. For instance, compounds within this class have demonstrated IC50 values in the nanomolar range against several cancer types .
The biological activity of G684-0047 is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit key enzymes involved in fungal sterol biosynthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through the activation of caspases or modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, preventing proliferation .
Data Tables
Q & A
Q. Critical reaction parameters :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce regioselectivity .
- Temperature : Elevated temperatures (>60°C) accelerate reaction but risk side-product formation (e.g., triazole dimerization) .
- Catalyst loading : Excess CuI (>10 mol%) can lead to copper residues complicating NMR characterization .
Q. Table 1: Representative Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | 70–85% |
| CuI Loading | 5–7 mol% | Maximizes purity |
| Reaction Time | 12–16 hrs | Balances yield/time |
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Answer:
Primary methods :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (5-methyl, δ 2.35 ppm) and carboxamide (δ 165–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺ expected at m/z 413.06 for C₁₈H₁₇BrN₄O₂) with <2 ppm error .
- HPLC-PDA : Purity assessment using C18 column (acetonitrile/water, 0.1% TFA; retention time ~8.2 min) .
Q. Data Interpretation Tips :
- Br signals : Aromatic protons adjacent to bromine show deshielding (δ 7.5–7.8 ppm) .
- Rotamer splitting : Ethoxy groups may exhibit conformational isomerism in NMR, resolved via variable-temperature studies .
What in vitro assays are recommended for preliminary evaluation of its biological activity?
Level: Basic
Answer:
Screening cascade :
Enzyme inhibition : Carbonic anhydrase (CA-IX) assay at pH 6.5 (IC₅₀ determination via stopped-flow CO₂ hydration) .
Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hrs, 37°C) .
Cytotoxicity : MTT assay on HEK-293 and MCF-7 cells (48-hr exposure; EC₅₀ calculation) .
Q. Controls :
- Positive : Acetazolamide (CA inhibitor), ciprofloxacin (antibacterial).
- Solvent blanks : DMSO ≤0.1% to avoid artifacts .
How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Level: Advanced
Answer:
Case Example : Discrepancies in CA inhibition (IC₅₀ ranging from 12 nM to 1.2 µM across studies ):
Structural validation : Re-synthesize disputed compounds and verify purity via XRD (e.g., CCDC deposition) .
Assay standardization :
- Use identical buffer conditions (e.g., 20 mM HEPES, pH 7.4).
- Normalize enzyme concentrations (e.g., 100 nM CA-IX).
Meta-analysis : Compare logP and Hammett σ values to correlate substituent effects with activity .
Q. Table 2: Key Variables Affecting Bioactivity
| Variable | Impact on IC₅₀ | Mitigation Strategy |
|---|---|---|
| Enzyme lot | ±30% | Single-source procurement |
| Assay pH | 10-fold shift | Rigorous pH monitoring |
| Solubility | False negatives | Pre-saturate in assay buffer |
What strategies enhance the compound's solubility and bioavailability for pharmacological studies?
Level: Advanced
Answer:
Approaches :
Prodrug design : Introduce phosphate esters at the ethoxy group (hydrolyzed in vivo) to increase logD from 2.1 to −0.5 .
Co-crystallization : Use succinic acid as a coformer (1:1 molar ratio) to improve aqueous solubility 5-fold .
Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) for sustained release .
Q. Analytical Validation :
- DSC/TGA : Confirm stability of co-crystals (melting point >180°C).
- In situ perfusion : Assess intestinal permeability using Caco-2 monolayers .
What computational methods are employed to predict its interaction with biological targets?
Level: Advanced
Answer:
Workflow :
Docking : AutoDock Vina with CA-IX (PDB: 3IAI); grid center on Zn²⁺ ion (20 ų box) .
MD simulations : GROMACS (50 ns, CHARMM36 force field) to evaluate binding stability (RMSD <2 Å acceptable) .
QSAR : 3D descriptors (MoRSE, WHIM) to correlate substituent electronegativity with IC₅₀ .
Q. Key Findings :
- Bromophenyl moiety : Hydrophobic interactions with CA-IX Phe131 (ΔG = −9.2 kcal/mol) .
- Ethoxy group : Hydrogen bonds with Thr199 (distance: 2.1 Å) critical for selectivity over CA-II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
